molecular formula C8H8BrNO2 B3092383 Methyl 2-bromo-3-methylisonicotinate CAS No. 1227580-45-1

Methyl 2-bromo-3-methylisonicotinate

Cat. No.: B3092383
CAS No.: 1227580-45-1
M. Wt: 230.06 g/mol
InChI Key: HAWBNXBTBONFHV-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-methylisonicotinate is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of isonicotinic acid and features a bromine atom at the 2-position and a methyl group at the 3-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-3-methylisonicotinate can be synthesized through several methods. One common approach involves the bromination of 3-methylisonicotinic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride to facilitate the bromination process. The esterification step is usually carried out under acidic conditions with a dehydrating agent like sulfuric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-3-methylisonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding 2-amino or 2-hydroxy derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of the methyl group can yield carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium, copper).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products:

  • Substitution reactions yield various substituted derivatives.
  • Reduction reactions produce amino or hydroxy derivatives.
  • Oxidation reactions result in carboxylic acids or aldehydes.

Scientific Research Applications

Methyl 2-bromo-3-methylisonicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound serves as a building block for designing bioactive molecules that can interact with biological targets.

    Medicine: Research into its derivatives may lead to the development of new therapeutic agents for treating various diseases.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-methylisonicotinate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the ester functional group play crucial roles in its reactivity and binding affinity. For example, in biological systems, the compound may inhibit enzyme activity by forming covalent bonds with active site residues or by acting as a competitive inhibitor.

Comparison with Similar Compounds

Methyl 2-bromo-3-methylisonicotinate can be compared with other brominated isonicotinates and methylated pyridines:

    Methyl 2-bromoisonicotinate: Lacks the methyl group at the 3-position, which may affect its reactivity and binding properties.

    Methyl 3-methylisonicotinate: Lacks the bromine atom, resulting in different chemical behavior and applications.

    2-Bromo-3-methylpyridine: Similar structure but without the ester functional group, leading to different reactivity and uses.

The uniqueness of this compound lies in its combination of bromine and methyl substituents on the isonicotinate framework, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-bromo-3-methylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-6(8(11)12-2)3-4-10-7(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWBNXBTBONFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601250941
Record name Methyl 2-bromo-3-methyl-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227580-45-1
Record name Methyl 2-bromo-3-methyl-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227580-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-bromo-3-methyl-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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